Arginine ferulate
Description
Structure
2D Structure
Properties
CAS No. |
950890-74-1 |
|---|---|
Molecular Formula |
C10H10O4.C6H14N4O2 C16H24N4O6 |
Molecular Weight |
368.38 g/mol |
IUPAC Name |
(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O4.C6H14N4O2/c1-14-9-6-7(2-4-8(9)11)3-5-10(12)13;7-4(5(11)12)2-1-3-10-6(8)9/h2-6,11H,1H3,(H,12,13);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b5-3+;/t;4-/m.0/s1 |
InChI Key |
GVWGRUCKLWVZRY-ATDBAKNUSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)O.C(CC(C(=O)O)N)CN=C(N)N |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Arginine Ferulate
Conventional Laboratory Synthesis Routes for Arginine Ferulate
The primary method for synthesizing this compound in a laboratory setting involves the direct combination of its constituent molecules, L-arginine and ferulic acid.
Preparation via Direct Chemical Conjugation of L-Arginine and Ferulic Acid
The most straightforward approach to producing this compound is through the direct mixing of L-arginine and ferulic acid powders. google.com This method relies on the formation of a salt through an acid-base reaction between the basic guanidinium (B1211019) group of L-arginine and the acidic carboxylic acid group of ferulic acid. A typical procedure involves the thorough mixing of the two powdered compounds in a powder mixer for an extended period, such as 48 hours at a slow rotation speed, to ensure complete reaction and formation of the salt. google.com This solid-state synthesis is a solvent-free and relatively simple method for generating this compound. The resulting product is a synthetic molecule derived from the two precursors. google.com
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound and related derivatives often involves adjusting parameters such as temperature, solvent, and catalyst concentration to maximize yield. For instance, in the synthesis of related arginine derivatives, reaction conditions have been optimized by exploring different bases and solvents. In one study, the best yield for a particular arginine derivative was achieved using diisopropylethylamine (DIPEA) in dichloromethane (B109758) (DCM) under reflux. nih.gov Similarly, the synthesis of ferulate esters has been optimized using response surface methodology (RSM) to determine the ideal temperature, enzyme amount, and reaction time. mdpi.comscirp.orgresearchgate.net For example, the enzymatic synthesis of octyl ferulate was optimized to a 93.2 ± 1.5% molar conversion at 92.2 °C after 72 hours. mdpi.com Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields of alkyl ferulates, with high yields achieved in as little as 5 minutes at 88 °C. mdpi.com These optimization strategies, while not all directly applied to this compound, provide a framework for enhancing its synthesis.
Enzymatic and Biocatalytic Approaches in Related Ferulate Chemistry
Enzymatic and biocatalytic methods offer environmentally friendly alternatives to conventional chemical synthesis for producing ferulate derivatives. These approaches often utilize lipases and feruloyl esterases to catalyze esterification and transesterification reactions.
Characterization of Enzymatically Synthesized Ferulate Derivatives
A variety of ferulate derivatives have been successfully synthesized using enzymatic methods. Lipases, such as immobilized Candida antarctica lipase (B570770) B (Novozym® 435), are commonly used for the synthesis of ferulic acid esters like ethyl ferulate and octyl ferulate. mdpi.comfranciscoploulab.eu These enzymatic reactions are often carried out in organic solvents or solvent-free systems. mdpi.comscirp.org For instance, ethyl ferulate has been synthesized via esterification of ferulic acid with ethanol, and its production has been optimized through chemoenzymatic processes. google.comnih.gov Feruloyl esterases have also been employed, demonstrating high activity and selectivity in the synthesis of feruloylated glycerol. scispace.com The characterization of these enzymatically produced derivatives is crucial and is typically performed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity. mdpi.comgoogle.com
Potential for Bio-inspired Synthesis Pathways of this compound
While direct enzymatic synthesis of this compound itself is not widely reported, the principles of biocatalysis in related chemistries suggest potential bio-inspired pathways. The enzymatic synthesis of various ferulate esters and amides demonstrates the feasibility of using enzymes to form conjugates with ferulic acid. franciscoploulab.euacs.org For example, ferulic acid has been conjugated with amino acids to create prodrugs. mdpi.com Given that L-arginine is a naturally occurring amino acid, it is conceivable that a similar enzymatic approach could be developed for this compound. This could involve the use of a suitable enzyme, such as a lipase or a specific amidase, to catalyze the reaction between ferulic acid (or an activated derivative like an ester) and L-arginine. Such a bio-inspired route could offer advantages in terms of selectivity, milder reaction conditions, and reduced environmental impact compared to purely chemical methods. The synthesis of other arginine derivatives, such as those with imine structures, has been achieved through condensation reactions, indicating the reactivity of the arginine molecule for forming new compounds. farmaciajournal.com
Structural Characterization and Confirmation of this compound Conjugates
The definitive confirmation of the this compound structure relies on various analytical techniques. The molecular formula of this compound is C16H24N4O6, and its CAS number is 950890-74-1. thegoodscentscompany.comnih.govchemsrc.com Spectroscopic methods are essential for structural elucidation.
Fourier-transform infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule and confirm the formation of the salt linkage through changes in the characteristic absorption bands of the carboxylic acid and guanidinium groups. researchgate.netmdpi.com
Mass spectrometry would be used to determine the molecular weight of the compound, further confirming its identity. sapub.org X-ray crystallography could provide the ultimate proof of structure by determining the three-dimensional arrangement of the atoms in a single crystal of this compound. researchgate.net
Table of Research Findings on Synthesis Optimization:
| Product | Method | Key Parameters Optimized | Optimal Conditions | Yield | Reference |
| Fmoc-Arg-OMe derivative | Chemical Synthesis | Base, Solvent, Temperature | DIPEA, DCM, Reflux | 88% | nih.gov |
| Octyl Ferulate | Enzymatic Synthesis (RSM) | Temperature, Enzyme Amount, Time | 92.2 °C, 1831 PLU, 72 h | 93.2% | mdpi.com |
| 2-Ethylhexyl Ferulate | Enzymatic Synthesis (RSM) | Temperature, Enzyme Amount, Time | 71 °C, 1422 PLU, 23 h | 99.5% | scirp.org |
| Ethyl Ferulate | Microwave-assisted Synthesis | Temperature, Time | 88 °C, 5 min | High | mdpi.com |
| Ethyl Ferulate | Acid-catalyzed Transethylation | Substrate Ratio, Acid Conc., Time | 0.50:2 (g/mL) γ-oryzanol:ethanol, 12.30% H2SO4, 9.37 h | 87.11% | nih.gov |
Spectroscopic Techniques for Compound Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of this compound. In a suitable solvent, the NMR spectrum would be expected to show a superposition of the signals corresponding to the arginine and ferulate moieties.
¹H NMR: The proton NMR spectrum of the arginine portion would exhibit characteristic signals for the α-hydrogen, the protons on the β, γ, and δ carbons of the side chain, and the protons of the guanidinium and amine groups. The ferulate portion would show signals for the aromatic protons, the vinyl protons of the propenoate side chain, and the methoxy (B1213986) group protons. The chemical shifts of protons near the carboxylate and guanidinium groups might be affected by the salt formation.
¹³C NMR: The carbon NMR spectrum would similarly display distinct signals for all the carbon atoms in both the arginine and ferulate structures. The carbonyl carbon of the carboxylate group in ferulate and the guanidinium carbon in arginine are particularly diagnostic.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The spectrum would be a composite of the vibrational modes of both arginine and ferulic acid, with some shifts indicative of salt formation. Key expected absorption bands include:
O-H stretching of the phenolic group in ferulic acid.
N-H stretching of the amine and guanidinium groups in arginine.
C=O stretching of the carboxylate group, which would differ from the carboxylic acid in free ferulic acid.
C=C stretching of the aromatic ring and the vinyl group in ferulic acid.
N-H bending vibrations of the arginine component.
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound. In electrospray ionization (ESI) or other soft ionization techniques, one would expect to observe ions corresponding to the protonated arginine molecule [Arginine + H]⁺ and the deprotonated ferulate molecule [Ferulate - H]⁻. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of these ions with high accuracy.
| Spectroscopic Data for Arginine and Ferulic Acid | |
| Technique | Arginine (Typical Values) |
| ¹H NMR (D₂O, ppm) | δ 3.75 (t, 1H, α-H), 3.21 (t, 2H, δ-CH₂), 1.93 (m, 2H, β-CH₂), 1.70 (m, 2H, γ-CH₂) |
| ¹³C NMR (D₂O, ppm) | δ 176.5 (COO⁻), 158.9 (C=N), 56.2 (α-C), 42.1 (δ-C), 29.5 (β-C), 25.8 (γ-C) |
| IR (KBr, cm⁻¹) | 3400-2500 (N-H and O-H str.), 1680-1610 (N-H bend), 1580 (COO⁻ asymm. str.) |
| Mass Spec (ESI-MS) | [M+H]⁺ at m/z 175.12 |
| Technique | Ferulic Acid (Typical Values) |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.58 (d, 1H, vinyl), 7.31 (d, 1H, Ar-H), 7.12 (dd, 1H, Ar-H), 6.82 (d, 1H, Ar-H), 6.48 (d, 1H, vinyl), 3.84 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, ppm) | δ 168.5 (COOH), 149.2, 148.5, 125.9, 123.5, 116.2, 115.8, 111.3 (Aromatic & Vinyl C), 56.1 (OCH₃) |
| IR (KBr, cm⁻¹) | 3450 (O-H str.), 1690 (C=O str.), 1660, 1620 (C=C str.), 1270 (Ar-O str.) |
| Mass Spec (ESI-MS) | [M-H]⁻ at m/z 193.05 |
Chromatographic Purity Assessment of Synthetic this compound
The purity of synthesized this compound is a critical parameter and is typically assessed using chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC): An HPLC method for this compound would be developed to separate the compound from any unreacted starting materials (arginine and ferulic acid) and any potential by-products of the synthesis.
Method Development: A reversed-phase HPLC method is commonly employed. The choice of the stationary phase (e.g., C18 column), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and detector (e.g., UV-Vis detector) is crucial.
Purity Determination: The purity of an this compound sample is determined by injecting a solution of the compound into the HPLC system. The chromatogram would ideally show a single major peak corresponding to this compound. The presence of other peaks would indicate impurities. The area of the main peak relative to the total area of all peaks is used to calculate the purity, often expressed as a percentage. Since arginine has poor UV absorption, detection might focus on the ferulate moiety, which has a strong UV chromophore. Alternatively, a different detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be used for universal detection of both components. A patent for a cosmetic active ingredient describes a production method for this compound by mixing arginine and ferulic acid powders in a powder mixer at 20 rpm for about 48 hours google.com.
| Typical HPLC Parameters for Analysis | |
| Parameter | Value/Type |
| Column | Reversed-phase C18, e.g., 4.6 x 250 mm, 5 µm |
| Mobile Phase | Gradient or isocratic mixture of aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and organic solvent (e.g., acetonitrile) |
| Flow Rate | 0.8 - 1.2 mL/min |
| Detection | UV at a wavelength where ferulic acid absorbs strongly (e.g., 320 nm) or universal detection (CAD/ELSD) |
| Column Temperature | 25 - 40 °C |
By employing these spectroscopic and chromatographic techniques, the identity, structure, and purity of synthesized this compound can be reliably established, ensuring its quality for subsequent applications.
Molecular and Cellular Mechanisms of Action
Modulation of Oxidative Stress Pathways
Arginine ferulate intervenes in oxidative stress pathways through several key mechanisms. It can directly neutralize free radicals and also bolster the cell's own antioxidant machinery, including enzymatic and non-enzymatic systems. This dual approach allows it to effectively reduce the cellular burden of oxidative damage.
Both L-arginine and ferulic acid, the components of this compound, possess intrinsic free radical-scavenging activity. Ferulic acid is recognized as a potent scavenger of free radicals due to the phenolic hydroxyl group in its structure, which can donate an electron to neutralize radicals like superoxide (B77818) anions and hydroxyl radicals. nih.gov This action helps to inhibit lipid peroxidation induced by these reactive species. nih.gov
L-arginine also demonstrates direct scavenging capabilities. Studies have shown its effectiveness against 2,2-Diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals. animbiosci.org Research indicates that L-arginine's capacity to scavenge these radicals plays a role in preventing the propagation of free radical chain reactions during lipid and protein oxidation. animbiosci.org The combination of these two molecules in this compound suggests a broad-spectrum, direct antioxidant capacity.
| Component | Radical Scavenged | Research Finding | Citation |
| L-Arginine | DPPH Radical | Showed strong scavenging activity. | animbiosci.org |
| L-Arginine | Hydroxyl Radical | Demonstrated strong scavenging activity, more effective than against DPPH radicals. | animbiosci.org |
| Ferulic Acid | Superoxide Anion | Effectively scavenges superoxide anion radicals. | nih.gov |
| Ferulic Acid | General Free Radicals | Acts as an effective scavenger by donating hydrogen from its phenolic hydroxyl group. | nih.gov |
This compound contributes to the cellular antioxidant defense by enhancing the activity and expression of key endogenous antioxidant enzymes. This upregulation strengthens the cell's ability to neutralize ROS produced during normal metabolic processes or in response to stressors.
Both L-arginine and ferulic acid derivatives have been shown to positively influence the activity of Superoxide Dismutase (SOD), a critical enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide. clinicaltrials.govpan.olsztyn.pl L-arginine supplementation has been found to upregulate the expression of SOD, contributing to increased resistance against oxidative stress. mdpi.com Similarly, sodium ferulate, the sodium salt of ferulic acid, has been observed to increase SOD levels in renal tissue, suggesting a protective role through antioxidant mechanisms. researchgate.net The combination within this compound logically supports an enhanced SOD response to combat superoxide radicals.
Following the action of SOD, catalase (CAT) is crucial for detoxifying the resulting hydrogen peroxide into water and oxygen. clinicaltrials.gov Studies demonstrate that both L-arginine and sodium ferulate can increase the activity and expression of catalase, thereby preventing oxidative damage from hydrogen peroxide accumulation. clinicaltrials.govresearchgate.netnih.govresearchgate.net
Glutathione (B108866) reductase (GR) is another vital enzyme, responsible for regenerating reduced glutathione (GSH), a major cellular antioxidant, from its oxidized state (GSSG). frontiersin.org L-arginine has been shown to increase the activity of glutathione system enzymes, including glutathione reductase, particularly under conditions of oxidative stress. pan.olsztyn.plnih.gov This ensures a ready supply of GSH for use by glutathione peroxidase in neutralizing hydroperoxides.
| Enzyme | Modulating Component | Effect | Context of Study | Citation |
| Superoxide Dismutase (SOD) | L-Arginine | Upregulated gene expression | C. elegans model under stress | mdpi.com |
| Superoxide Dismutase (SOD) | Sodium Ferulate | Increased levels in renal tissue | Diabetic rats with contrast-induced nephropathy | researchgate.net |
| Catalase (CAT) | L-Arginine | Upregulated gene and protein expression | Rat liver and plasma | clinicaltrials.govnih.gov |
| Catalase (CAT) | Sodium Ferulate | Increased levels in renal tissue | Diabetic rats with contrast-induced nephropathy | researchgate.net |
| Glutathione Reductase (GR) | L-Arginine | Increased activity | Cold-acclimated rat skeletal muscle | nih.gov |
| Glutathione Reductase (GR) | L-Arginine | Upregulated gene expression via Nrf2 pathway | Rat liver | nih.gov |
Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and carcinogenic byproducts like malondialdehyde (MDA). Both constituents of this compound have demonstrated an ability to inhibit this damaging process.
L-arginine has been shown to effectively inhibit the oxidation of lipids by scavenging free radicals and chelating ferrous ions that can catalyze lipid peroxidation. animbiosci.org This results in a significant reduction in MDA levels. ajbls.comnsbmb.org.ng Ferulic acid is also a well-known inhibitor of lipid peroxidation, an effect attributed to its potent free-radical scavenging activity which protects membranes from oxidative attack. nih.gov Therefore, this compound is positioned to protect cellular membranes by actively interfering with the process of lipid peroxidation. researchgate.net
The Nrf2/ARE pathway is a master regulator of the endogenous antioxidant response. When activated, the transcription factor Nrf2 moves to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of numerous genes encoding for antioxidant enzymes and cytoprotective proteins. jfda-online.comnih.gov
L-arginine is a potent activator of this pathway. nih.govconsensus.app Research shows that L-arginine supplementation can reduce the expression of Keap1, an inhibitor of Nrf2, leading to increased Nrf2 activation. nih.gov This activation upregulates a suite of ARE-dependent genes, including those for SOD, CAT, and enzymes involved in glutathione synthesis (GCLC, GCLM, GS, GR, GST, GPx). nih.govconsensus.app Furthermore, derivatives of ferulic acid, such as ethyl ferulate, have also been found to activate the Nrf2 pathway, suggesting the ferulate moiety contributes to this mechanism. jfda-online.com The activation of the Nrf2/ARE pathway by this compound represents a significant, indirect antioxidant mechanism, leading to a broad and sustained upregulation of cellular defenses. consensus.app
Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway
Upregulation of Heme Oxygenase-1 (HO-1) Gene Transcription
Heme oxygenase-1 (HO-1) is a critical enzyme in cellular defense, and its induction is a key response to oxidative stress. While direct studies on this compound's exclusive effect on HO-1 transcription are limited, the activities of its constituent parts, L-arginine and ferulic acid, as well as related compounds, provide insight. For instance, heme arginate has been shown to upregulate HO-1 protein and mRNA in peripheral blood mononuclear cells. nih.gov Specifically, heme arginate administration led to a significant increase in HO-1 protein and a notable fold increase in its mRNA. nih.gov This suggests that the arginine component may play a role in the expression of this protective enzyme. The upregulation of HO-1 is a recognized cellular defense mechanism against oxidative damage. researchgate.net HO-1 is induced by various stimuli, including oxidative and nitrosative stress. uky.edu The induction of HO-1 can counteract the cytotoxic effects of increased nitric oxide synthase (NOS) activity. uky.edu
Protection against Ultraviolet (UV) Radiation-Induced Cellular Damage Mechanisms
This compound is recognized for its photoprotective qualities, helping to shield the skin from damage induced by ultraviolet (UV) radiation. myskinrecipes.com Ferulic acid, a component of this compound, is an antioxidant that can absorb UV rays. google.com The compound helps in mitigating the detrimental effects of UV radiation, which can include the promotion of cellular repair mechanisms. auteur.com When combined with other extracts, such as plankton extract, this compound contributes to the repair of cell structures damaged by UV radiation. hhskin.london The protective role of ferulic acid extends to key skin structures like keratinocytes and fibroblasts. researchgate.net L-arginine, the other component, has been shown to increase the cytotoxicity of UVA radiation in human keratinocytes, suggesting a complex interaction where the ratio of nitric oxide to superoxide anion plays a crucial role. nih.gov
Stimulation of Thioredoxin Production and its Redox Regulatory Role
The thioredoxin system is a vital component of cellular antioxidant defense and is involved in regulating multiple developmental processes. mdpi.com this compound, particularly in combination with microalgae extracts, has been found to stimulate the production of thioredoxin in cells. google.com Thioredoxin plays a protective role against UVB-induced skin damage. google.com The thioredoxin system, which includes thioredoxin and thioredoxin reductase, acts through dithiol disulfide exchange reactions to regulate cellular metabolic pathways and protect against oxidative damage. mdpi.com L-arginine itself is involved in redox regulation and provides antioxidant protection. researchgate.net The thioredoxin system is an evolutionarily conserved mechanism for redox regulation. mdpi.com
Regulation of Inflammatory Signaling Cascades
Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)
This compound exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. myskinrecipes.com The ferulic acid component has been shown to reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In one study, ferulic acid treatment significantly decreased TNF-α and IL-6 levels in TNF-α-treated adipocytes. mdpi.com L-arginine supplementation has also been demonstrated to decrease TNF-α levels in rats. ajol.info Furthermore, studies on L-arginine have shown varying effects on IL-6 levels in different experimental models. jyoungpharm.orgdntb.gov.ua For instance, in a study on hypercholesterolemic rats, L-arginine did not significantly alter IL-6 levels. jyoungpharm.org Conversely, brain IL-6 has been suggested to induce the activation of arginine vasopressin neurons in response to immune challenges. nih.gov
Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression and Function
Arginine is a crucial substrate for inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. plos.org The availability of L-arginine can regulate the expression and activity of iNOS. nih.govbu.edu Decreased L-arginine availability can inhibit the induction of iNOS protein expression, thereby reducing nitric oxide (NO) production. nih.gov This regulation occurs at the translational level, providing an explanation for the "arginine paradox," where cellular NO production is dependent on extracellular L-arginine despite theoretical saturation of the enzyme. nih.govmedigraphic.com L-arginine administration has been shown to decrease the expression of iNOS in surgical wounds, suggesting an attenuation of the inflammatory process. scielo.br Conversely, some studies indicate that increased concentrations of L-arginine can potentiate iNOS-dependent superoxide anion formation in inflammatory macrophages. nih.gov The induction of iNOS is typically stimulated by pro-inflammatory cytokines like TNF-α and IL-1β. plos.orgfrontiersin.org
Influence on Prostaglandin (B15479496) E2 Synthesis Pathways
The synthesis of prostaglandin E2 (PGE2), a key mediator of inflammation, can be influenced by the components of this compound. Arginine vasopressin has been shown to modulate PGE2 synthesis in human dermal fibroblasts, with low concentrations attenuating and high concentrations enhancing IL-1β-induced PGE2 production. nih.gov In rat renal medullary interstitial cells, arginine vasopressin stimulates PGE2 synthesis in a concentration-dependent manner, an effect related to its pressor activity. nih.gov Furthermore, there is a complex interplay between nitric oxide (NO) and the cyclooxygenase (COX) pathway, which is responsible for prostaglandin synthesis. researchgate.net NO can stimulate the production of inflammatory mediators like COX-2, which in turn leads to the synthesis of PGE2. researchgate.net
Interaction with Key Inflammatory Transcription Factors (e.g., NF-κB)
This compound's interaction with inflammatory pathways is significantly influenced by its constituent components, arginine and ferulic acid. Ferulic acid and its metabolites have been shown to attenuate inflammatory responses by targeting the nuclear factor kappa-B (NF-κB) signaling pathway. mdpi.com NF-κB is a critical transcription factor that, under inflammatory conditions such as stimulation by lipopolysaccharide (LPS), translocates to the nucleus to induce the expression of pro-inflammatory genes like TNF-α, IL-1β, and IL-6. researchgate.net Research indicates that ferulic acid can inhibit the activation of NF-κB. researchgate.netresearchgate.net This inhibitory action may involve preventing the degradation of its inhibitor, IκB, and limiting the phosphorylation of upstream kinases such as ERK1/2 and p38, which are involved in activating the NF-κB cascade. mdpi.com Studies on phytosteryl ferulates have demonstrated an ability to inhibit the nuclear translocation of NF-κB in stimulated macrophages. researchgate.net
Similarly, the arginine component can modulate NF-κB activity. In intestinal cell models, L-arginine has been found to attenuate the activation and expression of NF-κB induced by the pro-inflammatory cytokine IL-1β. plos.org This anti-inflammatory effect of L-arginine appears to be linked to its metabolism by inducible nitric oxide synthase (iNOS) to produce nitric oxide (NO), as the effect is mimicked by an NO donor and diminished by an iNOS inhibitor. plos.org Therefore, by delivering both ferulic acid and a bioavailable form of arginine, this compound possesses a dual mechanism to potentially mitigate inflammation through the modulation of the NF-κB signaling pathway.
Impact on Protein Homeostasis and Proteasomal Activity
Protein homeostasis, or proteostasis, is essential for cellular health, involving a balance between protein synthesis, folding, and degradation. A key component of this network is the ubiquitin-proteasome system (UPS), which is responsible for the targeted degradation of damaged or misfolded proteins. nih.gov An accumulation of such proteins, particularly oxidized proteins, is a hallmark of cellular aging and stress. google.comunict.it
This compound has been identified as a compound that can improve the function of the proteasome system. google.com The proteasome acts as a "protease on-demand," increasing its activity when it binds to a ubiquitinated substrate, thereby ensuring the selective clearance of specific proteins. nih.gov The enhancement of proteasome activity by this compound promotes the efficient elimination of altered proteins that are dependent on this system for degradation. google.com This improved function helps maintain the continuous renewal of intracellular proteins, a critical process for cellular vitality. google.com
A direct consequence of enhanced proteasome function is a more effective clearance of damaged proteins. Oxidative stress can lead to the formation of oxidized proteins, which are prone to aggregation and can impair cellular functions. unict.itnih.gov this compound contributes to the reduction of this accumulation. Studies have shown that its application can lead to a decrease in the level of non-hydrolyzed oxidized proteins present in cells. google.com This effect is also attributed to the antioxidant properties of its components. The L-arginine moiety has been shown to inhibit the oxidative aggregation of proteins and reduce the formation of carbonyl groups, which are markers of protein oxidation. nih.gov
Furthermore, this compound has demonstrated a significant impact on reducing protein glycation, a process where sugar molecules non-enzymatically attach to proteins, leading to damage and accumulation. This reduction in glycated proteins also improves proteasome activity, creating a positive feedback loop that leads to greater elimination of damaged proteins. google.com
The table below summarizes research findings on the impact of this compound on protein degradation.
| Parameter Measured | Treatment | Result | Source |
| Non-hydrolyzed Oxidized Proteins | This compound with microalgae extract | 10% to 25% reduction | google.com |
| Glycated Proteins | 0.005% - 0.02% this compound | 50% inhibition of formation | google.com |
Enhancement of Proteasome System Function
Modulation of Nitric Oxide (NO) Bioavailability and Metabolism
Upon application, this compound is known to dissociate, leading to increased bioavailability of its components, L-arginine and ferulic acid. google.com This release of L-arginine directly implicates the compound in the complex pathways of nitric oxide (NO) metabolism and the urea (B33335) cycle, which compete for arginine as a common substrate. embopress.org
L-arginine is the essential substrate for the family of enzymes known as nitric oxide synthases (NOS). droracle.ainih.gov These enzymes catalyze the production of nitric oxide (NO) and L-citrulline from L-arginine. proteopedia.org There are three primary isoforms of NOS in mammals: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). proteopedia.org Each plays a distinct physiological role, from neurotransmission (nNOS) and immune response (iNOS) to the regulation of blood vessel tone (eNOS). proteopedia.org By increasing the local availability of L-arginine, this compound provides the necessary precursor for NO synthesis, a critical signaling molecule involved in numerous physiological processes. google.comnih.gov
The urea cycle is a vital metabolic pathway, primarily in the liver, that converts toxic ammonia (B1221849) into urea for excretion. wikipedia.org A key enzyme in this cycle is arginase, which hydrolyzes L-arginine into L-ornithine and urea. biovendor.comabcam.com Arginase and NOS are in direct competition for their shared substrate, L-arginine. embopress.org This competition creates a critical regulatory node in cellular metabolism; when arginase activity is high, the pool of L-arginine available for NOS to produce nitric oxide is diminished. nih.gov
The expression and activity of arginase can be influenced by various factors. For instance, some studies show that arginine supplementation can, in turn, induce higher arginase activity. nih.gov The partitioning of L-arginine toward the urea cycle via arginase can serve as a protective mechanism in certain contexts, such as shielding cells from inflammation-induced death by limiting the production of NO, which can be cytotoxic at high levels. nih.gov The L-arginine supplied by this compound thus enters this metabolic crossroads, where its fate—either conversion to NO by NOS or to ornithine and urea by arginase—is determined by the relative activity and expression of these competing enzymes in the specific cellular environment. embopress.org
Influence of Methylated Arginine Derivatives (ADMA, SDMA) on NOS Activity
The synthesis of nitric oxide (NO) is critically regulated by the availability of L-arginine to NOS enzymes. This process is endogenously inhibited by methylated arginine derivatives, which are generated through the post-translational modification of proteins. researchgate.net Specifically, N(G),N(G)-dimethyl-L-arginine, known as asymmetric dimethylarginine (ADMA), and N(G)-monomethyl-L-arginine (MMA) are potent competitive inhibitors of all NOS isoforms. researchgate.netfrontiersin.org N(G),N'(G)-dimethyl-L-arginine, or symmetric dimethylarginine (SDMA), is considered a significantly weaker inhibitor of NOS activity. sciopen.com The inhibitory efficacy is generally ranked as MMA > ADMA ≫ SDMA. sciopen.commdpi.com
This compound can modulate this inhibitory axis through two principal mechanisms:
Substrate Competition: The L-arginine component of the compound directly increases the substrate pool for NOS, competitively displacing inhibitory molecules like ADMA from the enzyme's active site. Because intracellular L-arginine concentrations, though typically high, can still be a limiting factor for maximal NO production (a phenomenon known as the "arginine paradox"), supplementation with L-arginine can enhance NO synthesis. plos.org
Modulation by the Ferulate Moiety: The ferulic acid component contributes by preserving NOS function and enhancing L-arginine availability. In studies on cerebral ischemia, ferulic acid treatment attenuated the injury-induced decrease in endothelial NOS (eNOS) levels while preventing the increase of inducible NOS (iNOS) and neuronal NOS (nNOS) isoforms. nih.gov Furthermore, research in inflammatory human endothelial cells has shown that ferulic acid restores NO production by up-regulating the expression of argininosuccinate (B1211890) synthase (ASS). nih.gov The ASS enzyme is crucial for the arginine-citrulline cycle, which regenerates arginine from citrulline, a co-product of the NOS reaction. nih.gov By boosting ASS expression, ferulic acid effectively increases the intracellular supply of L-arginine, thereby helping to overcome the competitive inhibition by ADMA. nih.gov
Mechanisms of Nitric Oxide-Mediated Cellular Processes
Once synthesized, nitric oxide acts as a crucial signaling molecule in a vast array of physiological processes. sciopen.comdergipark.org.tr The primary pathway for NO signaling involves the activation of soluble guanylate cyclase (sGC). dergipark.org.tr
L-arginine is the direct precursor for NO synthesis by NOS enzymes. dergipark.org.tr The ferulate component of this compound supports this pathway by promoting NO bioavailability. Studies show that ferulic acid and its derivatives can increase NO levels in endothelial cells. unica.itnih.gov This enhanced NO production leads to the activation of sGC, which catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) into the second messenger cyclic guanosine monophosphate (cGMP). dergipark.org.trnih.gov
Elevated intracellular cGMP levels, in turn, activate cGMP-dependent protein kinase (Protein Kinase G or PKG). dergipark.org.tr PKG then phosphorylates specific protein targets within the cell, leading to a variety of downstream effects, including the relaxation of vascular smooth muscle (vasodilation), inhibition of platelet aggregation, and modulation of neuronal communication. dergipark.org.trnih.gov Research confirms that ferulic acid's biological effects can be mediated by cGMP, as it has been shown to increase cGMP levels and its effects can be reversed by guanylate cyclase inhibitors. dergipark.org.trnih.gov
Cellular Bioenergetics and Metabolic Pathway Regulation
This compound demonstrates significant influence over cellular energy and metabolic pathways, impacting both glucose utilization and mitochondrial function.
Influence on Glucose Metabolism and Related Signaling
Both arginine and ferulic acid moieties contribute to the regulation of glucose homeostasis through key signaling pathways, primarily the insulin (B600854)/PI3K/Akt and AMPK pathways.
Ferulic acid has been shown to improve insulin resistance in skeletal muscle cells. nih.gov It achieves this by modulating insulin receptor substrate 1 (IRS-1), promoting its activating tyrosine phosphorylation while suppressing its inhibitory serine phosphorylation. nih.gov This leads to the activation of phosphatidylinositol 3-kinase (PI3K) and its downstream effector, protein kinase B (Akt). nih.govacs.org Activated Akt promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane, increasing glucose uptake into cells. nih.gov Additionally, ferulic acid can activate AMP-activated protein kinase (AMPK), which also enhances glucose uptake. nih.govcaldic.com In hepatic cells, ferulic acid has been found to decrease the activity of gluconeogenic enzymes like glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate (B93156) carboxykinase (PEPCK), further contributing to lower blood glucose levels. acs.orgcaldic.com
The L-arginine component complements these actions. The metabolism of L-arginine via the NO/cGMP pathway can also lead to the phosphorylation and activation of both Akt and AMPK, thereby improving glycogen (B147801) synthesis and glucose uptake in muscle tissue. researchgate.net
| Component | Target Protein/Pathway | Observed Effect | Cellular Outcome | Reference |
|---|---|---|---|---|
| Ferulic Acid | IRS-1 (Serine Phosphorylation) | Inhibition | Improves Insulin Signaling | nih.gov |
| Ferulic Acid | PI3K/Akt Pathway | Activation | Promotes Glucose Uptake & Glycogen Synthesis | nih.govacs.org |
| Ferulic Acid | AMPK Pathway | Activation | Promotes Glucose Uptake | nih.govcaldic.com |
| Ferulic Acid | G6Pase, PEPCK | Downregulation/Inhibition | Reduces Gluconeogenesis | acs.orgcaldic.com |
| L-Arginine | NO/cGMP Pathway | Activation | Enhances Akt and AMPK Phosphorylation | researchgate.net |
Impact on Mitochondrial Function and Bioenergetics
Mitochondria are central to cellular energy production and are a key target for the actions of this compound.
The L-arginine component is also deeply integrated with mitochondrial metabolism. Mitochondria are essential for the synthesis of arginine itself and for the conversion of arginine into other metabolites that support cellular bioenergetics. acs.org Increased arginine metabolism within the mitochondria has been shown to support cellular respiration and preserve bioenergetic capacity. mdpi.comresearchgate.net
Interactions with Cell Proliferation and Differentiation Pathways
The regulation of cell growth and division is a fundamental process that can be modulated by this compound, with its components often exhibiting distinct roles depending on the cellular context.
Regulation of Cell Cycle Components
The cell cycle is a tightly controlled process driven by the sequential activation of cyclin-dependent kinases (CDKs) through their association with specific cyclins. this compound can influence this process through both its constituent molecules.
The L-arginine component is essential for the proliferation of certain cell types, such as T-lymphocytes. The absence of L-arginine causes these cells to arrest in the G0/G1 phase of the cell cycle. nih.gov This arrest is specifically associated with a failure to up-regulate the expression of cyclin D3 and its partner, cdk4, which are critical for progression through the G1 phase. nih.gov
Conversely, the ferulic acid component has demonstrated antiproliferative effects, particularly in cancer cells, by inducing cell cycle arrest. sciopen.comnih.govnih.gov Ferulic acid can halt the cell cycle at different phases depending on the cell type. For instance, it can induce a G0/G1 phase arrest by decreasing the expression of cyclin D1, cyclin E, CDK4, and CDK6, while increasing the expression of the CDK inhibitor p21. sciopen.comnih.gov In other cancer cells, it causes an S-phase arrest by downregulating the CDK2/Cyclin A2 complex. sciopen.com This demonstrates that the ferulate moiety can act as a regulator of cell cycle machinery, inhibiting uncontrolled proliferation.
| Component | Target Protein | Effect on Expression/Activity | Resulting Cell Cycle Phase Arrest | Reference |
|---|---|---|---|---|
| L-Arginine (depletion) | Cyclin D3, cdk4 | Downregulation | G0/G1 Arrest (in T-cells) | nih.gov |
| Ferulic Acid | Cyclin D1, Cyclin E | Downregulation | G0/G1 Arrest (in cancer cells) | nih.gov |
| CDK4, CDK6 | Downregulation | |||
| CDK2, Cyclin A2 | Downregulation | S-Phase Arrest (in cancer cells) | sciopen.com | |
| p21, p53 | Upregulation | G0/G1 Arrest (in cancer cells) | sciopen.comnih.gov |
Influence on Cellular Renewal Processes
This compound is a compound that demonstrates a capacity to influence the processes of cellular renewal. This is accomplished through the synergistic action of its two components: L-arginine and ferulic acid. The formation of the this compound complex enhances the stability and bioavailability of arginine when applied to tissues. google.com L-arginine itself has a regenerative effect on skin cells. google.com
One of the primary mechanisms by which this compound contributes to cellular renewal is by improving the efficacy of the proteasomal system. google.com The proteasome is responsible for the elimination of altered or damaged proteins, a process that is critical for maintaining cellular health and function. The accumulation of such damaged proteins is a hallmark of cellular aging. google.com Research indicates that this compound, in combination with other active ingredients like microalgae extract, can improve proteasome activity, leading to a more efficient removal of damaged proteins. google.com
Furthermore, this compound has been shown to reduce the formation of glycated proteins. google.com Glycation is a non-enzymatic reaction between proteins and sugars that can impair protein function and contribute to cellular aging. In one study, treatment with this compound resulted in a significant reduction in glycated proteins within cells. google.com By mitigating protein glycation and enhancing the clearance of damaged proteins, this compound supports the continuous renewal of intracellular proteins, a cornerstone of cellular vitality. google.combellewave.com Cosmetic formulations containing this compound are often highlighted for their ability to stimulate cell production and renewal. myfacialroom.comchristina-cosmeceuticals.comauteur.com
Molecular Mechanisms of Tissue Repair and Regeneration
The molecular mechanisms underpinning this compound's role in tissue repair are multifaceted, leveraging the distinct but complementary properties of both arginine and ferulic acid to promote healing.
Promotion of Wound Healing Processes in Preclinical Models
This compound has demonstrated anti-inflammatory and wound-healing properties in preclinical animal models. myskinrecipes.com The compound's efficacy stems from its constituent parts. Arginine is an essential substrate for the processes of wound healing. nih.gov Its metabolism is critical for cell proliferation and signaling. nih.gov Specifically, arginine serves as a precursor for the synthesis of nitric oxide (NO) and ornithine, which is then converted into polyamines. nih.gov Nitric oxide is involved in mediating crucial aspects of tissue repair, including angiogenesis and epithelialization, while polyamines are essential for cell proliferation. droracle.ai
L-arginine supplementation has been associated with enhanced collagen synthesis and improved wound breaking strength in various studies. frontiersin.org This is partly due to the increased production of nitric oxide at the wound site, which contributes to the formation of granulation tissue. frontiersin.org
Ferulic acid also contributes significantly to the wound healing process. Studies on diabetic rats have shown that ferulic acid can promote wound healing by increasing plasma nitric oxide levels and exhibiting angiogenic activity through the modulation of factors like Vascular Endothelial Growth Factor (VEGF). nih.govmdpi.com It also possesses antioxidant and anti-inflammatory properties that are beneficial in a wound environment. nih.gov The combination of these two molecules in this compound provides a dual-action approach to supporting the complex cascade of events in wound healing.
| Component | Preclinical Model/System | Finding | Reference |
| This compound | Animal Models | Exhibited anti-inflammatory and wound-healing properties. | myskinrecipes.com |
| Arginine | General Wound Healing | Essential substrate for nitric oxide and polyamine synthesis, crucial for cell proliferation, angiogenesis, and collagen deposition. | nih.govdroracle.ai |
| Ferulic Acid | Diabetic Rats | Promoted wound healing, increased plasma nitric oxide, and showed angiogenic activity. | nih.gov |
| Arginine | Porcine Model | Enhanced production of nitric oxide at the wound site, contributing to granulation tissue formation. | frontiersin.org |
Role in Proline Synthesis and Collagen Metabolism Related to Tissue Repair
A critical aspect of tissue repair is the synthesis and deposition of collagen, which provides structural integrity to the healing tissue. Arginine plays a pivotal indirect role in this process as a metabolic precursor to proline, an amino acid that is a major component of collagen. scielo.br
The metabolic pathway involves the conversion of L-arginine to L-ornithine by the enzyme arginase. scielo.br Subsequently, ornithine is converted to pyrroline-5-carboxylate (P5C), which is then metabolized to L-proline. scielo.br This pathway is particularly important in circumstances of tissue injury and repair, where the local synthesis of proline from precursors like arginine is enhanced to meet the high demand for collagen production. scielo.brfrontiersin.org Studies have shown that arginine supplementation is effective in increasing collagen deposition, and this effect is believed to be accomplished through its conversion to proline. nih.govnih.gov
Therefore, this compound, by providing a bioavailable source of arginine, can support the metabolic flux towards proline synthesis. google.com This, in turn, facilitates the production of collagen, a fundamental requirement for the rebuilding of the extracellular matrix during tissue regeneration. nih.govfrontiersin.org
Neurobiological Mechanisms of Action
The neurobiological effects of this compound are an emerging area of research, with investigations pointing towards the neuroprotective actions of its individual components against common pathways of neuronal damage.
Mitigation of Excitotoxic Neuronal Damage
Excitotoxicity is a pathological process in which excessive stimulation by excitatory neurotransmitters like glutamate (B1630785) leads to neuronal damage and death. This process is implicated in various neurodegenerative diseases and ischemic events. nih.gov The components of this compound have shown potential in mitigating this form of damage.
L-arginine has been found to be neuroprotective against NMDA receptor-mediated excitotoxicity. nih.gov The mechanism involves its role as a substrate for neuronal nitric oxide synthase (nNOS). In the presence of sufficient L-arginine, nNOS produces nitric oxide. However, at low L-arginine concentrations, the enzyme can generate superoxide radicals, leading to the formation of the highly toxic peroxynitrite. nih.gov Research has shown that glial cells can release L-arginine, which is then taken up by neurons, preventing toxic radical formation, mitochondrial dysfunction, and cell death following an excitotoxic insult. nih.gov Furthermore, cationic arginine-rich peptides have been demonstrated to reduce neuronal death induced by glutamic acid. mdpi.com
The ferulate component may also contribute to neuroprotection. For instance, sodium ferulate has been noted for its ability to prevent amyloid-beta-induced neuronal injury. dntb.gov.ua These findings suggest that this compound may act to protect neurons from excitotoxic damage by ensuring adequate L-arginine supply to nNOS and leveraging the inherent protective properties of ferulic acid.
Reduction of Intracellular Calcium Influx in Neuronal Cells
A key event in excitotoxicity is the massive influx of calcium (Ca2+) into neurons through overstimulated glutamate receptors. mdpi.com This calcium overload triggers a cascade of harmful biochemical events, including mitochondrial dysfunction and activation of cell death pathways. mdpi.com
Research into arginine-rich peptides provides evidence for a role in controlling this pathological calcium influx. A study using poly-arginine-18 (R18) demonstrated that the peptide significantly reduces intracellular calcium influx mediated by ionotropic glutamate receptors in cortical neurons subjected to glutamic acid excitotoxicity. mdpi.com This action helps preserve mitochondrial function and neuronal survival. mdpi.com The study also found that R18 protected neurons against neurotoxicity even when intracellular calcium levels were elevated by other means, indicating a broader role in maintaining neuronal resilience to calcium-induced stress. mdpi.com
It is important to note that the role of arginine in calcium signaling can be complex. In one study using human neuroblastoma cells, arginine was found to potentiate a specific type of receptor-activated calcium influx via a nitric oxide/cGMP pathway. nih.gov However, in the context of excitotoxicity, the evidence points towards a protective effect by reducing the excessive, damaging influx of calcium. mdpi.com
| Mechanism | Cell/System Studied | Observation | Reference |
| Mitigation of Excitotoxicity | Neuronal Co-cultures (Glial cells and Neurons) | Glial-derived L-arginine protected neurons from NMDA-induced cell death by preventing toxic radical formation. | nih.gov |
| Reduction of Calcium Influx | Primary Cortical Neurons | Poly-arginine-18 (R18) peptide reduced glutamate-induced intracellular calcium influx and protected against excitotoxicity. | mdpi.com |
| Calcium Signaling Modulation | Human SK-N-SH Neuroblastoma Cells | L-arginine potentiated carbachol-induced calcium influx via a NO/cGMP pathway. | nih.gov |
Modulation of Neurotransmitter Systems
This compound, a compound formed from the amino acid L-arginine and the phenolic compound ferulic acid, is postulated to influence neurotransmitter systems through the distinct actions of its constituent molecules. The primary mechanism involves the role of L-arginine as a direct precursor for the synthesis of nitric oxide (NO), a critical signaling molecule in the nervous system. drugbank.com NO functions as a neuromodulator and neurotransmitter, participating in a wide range of physiological processes from synaptic plasticity to the regulation of energy homeostasis and sexual behavior. nih.gov
The synthesis of NO from L-arginine is catalyzed by nitric oxide synthase (NOS) enzymes, which are widely distributed throughout the brain. drugbank.comucl.ac.uk The neuronal isoform, nNOS, is found in the brain, spinal cord, and peripheral nervous system. drugbank.com By providing the necessary substrate for NO production, arginine can influence NO-mediated signaling. This pathway is crucial for modulating the activity of various neurotransmitter systems. For instance, NO can enhance sensory synaptic responses and is proposed to act as a local modulator released from cholinergic terminals. ucl.ac.uk
Furthermore, L-arginine and its metabolites can directly or indirectly affect other major neurotransmitter systems. Studies have shown that L-arginine administration can lead to increases in plasma levels of norepinephrine, dopamine, and free serotonin. researchgate.net As a member of the glutamate family, arginine can be metabolized to glutamate, the principal excitatory neurotransmitter in the central nervous system (CNS). researchgate.netscielo.org.mx Agmatine, a metabolite of arginine produced via decarboxylation, also acts as a neurotransmitter or co-transmitter, binding to α2-adrenoceptors, imidazoline (B1206853) receptors, and glutamate N-methyl-D-aspartate (NMDA) receptors. researchgate.net This suggests that arginine availability can impact glutamatergic signaling, which is fundamental for rapid synaptic transmission and neuronal activity. scielo.org.mxresearchgate.net
Table 1: Influence of Arginine on Neurotransmitter Systems
| Component | Mechanism | Affected Neurotransmitter(s) | Reference(s) |
|---|---|---|---|
| L-Arginine | Precursor for Nitric Oxide (NO) synthesis via NOS | Nitric Oxide | drugbank.comnih.govucl.ac.uk |
| Metabolism to Glutamate | Glutamate | researchgate.netscielo.org.mx | |
| Influences plasma levels | Norepinephrine, Dopamine, Serotonin | researchgate.net | |
| Agmatine (Arginine metabolite) | Binds to various receptors | Glutamate (NMDA receptor), Adrenergic systems | researchgate.net |
Protection against Neuroinflammatory Processes
This compound is understood to confer protection against neuroinflammation through the combined anti-inflammatory properties of both L-arginine and ferulic acid. Neuroinflammation is a critical factor in the progression of many neurodegenerative diseases. researchgate.netplos.org
L-arginine has demonstrated a capacity to suppress inflammatory responses following brain injury. In the context of cerebral ischemia/reperfusion injury, arginine treatment has been shown to decrease neuronal death by attenuating the inflammatory response in microglia, the primary immune cells of the brain. nih.gov The mechanism involves the suppression of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and CD32 in microglia. nih.gov Concurrently, arginine treatment increases the expression of anti-inflammatory markers like Arginase-1 (Arg1), YM-1, and CD206. nih.gov A key pathway implicated in this neuroprotective effect is the inhibition of Hypoxia-Inducible Factor-1 alpha (HIF-1α) and Lactate Dehydrogenase A (LDHA), which are elevated during ischemic events and contribute to the inflammatory cascade. nih.gov
Ferulic acid provides a complementary mechanism for combating neuroinflammation. It has been reported to prevent beta-amyloid (Aβ) aggregation and protect neurons from Aβ-induced toxicity, a process closely linked to neuroinflammatory activation in Alzheimer's disease. plos.org Research shows that ferulic acid can modulate the transition of microglia from a reactive, pro-inflammatory state to a non-inflammatory, alternative homeostatic state. plos.org This is achieved by inducing the expression of Nuclear receptor related 1 protein (Nurr1), a factor known to promote anti-neuroinflammatory responses. plos.org By increasing Nurr1 levels, ferulic acid treatment restores the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10) and reduces the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in microglia under Aβ-stress. plos.org
Table 2: Anti-Neuroinflammatory Mechanisms of Arginine and Ferulic Acid
| Component | Key Mechanism | Molecular Targets | Cellular Effect | Reference(s) |
|---|---|---|---|---|
| L-Arginine | Suppression of post-ischemia inflammation | Downregulates HIF-1α, LDHA, iNOS, TNF-α; Upregulates Arg1, CD206 | Attenuates microglial activation and neuronal death | nih.gov |
| Ferulic Acid | Modulation of microglial phenotype | Upregulates Nurr1, IL-10; Downregulates IL-1β | Promotes transition of reactive microglia to an anti-inflammatory state | plos.org |
Influence on Brain Capillary Integrity and Cerebral Metabolism
The integrity of brain capillaries, which form the blood-brain barrier (BBB), and the efficiency of cerebral metabolism are vital for neuronal health. This compound, through its components, can positively influence both of these aspects.
L-arginine plays a significant role in regulating cerebral blood flow (CBF). As the substrate for NO synthesis, L-arginine can increase the production of NO, a potent vasodilator. drugbank.commdpi.com Enhanced NO production leads to the relaxation of blood vessels, thereby improving blood flow. Studies in rats with cerebral ischemia have demonstrated that L-arginine administration ameliorates regional cerebral blood flow and cerebral metabolism, leading to a reduction in infarct volume. nih.gov Following traumatic brain injury, L-arginine supplementation has been shown to improve post-traumatic CBF by increasing brain tissue NO concentrations. nih.gov The transport of L-arginine across the BBB is mediated by specific cationic amino acid transporters (CATs), particularly CAT1, ensuring its availability for NO synthesis within the brain. exonpublications.comsleepclinic.be
Table 3: Effects on Brain Capillaries and Cerebral Metabolism
| Component | Effect | Mechanism of Action | Reference(s) |
|---|---|---|---|
| L-Arginine | Improves Cerebral Blood Flow (CBF) | Acts as a precursor to the vasodilator Nitric Oxide (NO) | nih.govnih.gov |
| Supports Cerebral Metabolism | Enhances blood and oxygen supply to brain tissue | nih.gov | |
| Crosses Blood-Brain Barrier | Transported by Cationic Amino Acid Transporter 1 (CAT1) | exonpublications.comsleepclinic.be | |
| Ferulic Acid | Regulates Angiogenesis | Modulates Vascular Endothelial Growth Factor A (VEGFA) | researchgate.net |
| Protects against Oxidative Damage | Scavenges free radicals, protecting vascular and neuronal cells | plos.orgsemanticscholar.org |
Preclinical Biological Investigations and Model Systems
In Vitro Studies on Cell Lines
In vitro studies provide a controlled environment to observe the direct effects of Arginine ferulate on specific cell types, offering insights into its mechanisms of action.
Human Keratinocytes, Fibroblasts, and Melanocytes
Research has explored the impact of this compound on the primary cells of the epidermis and dermis: keratinocytes, fibroblasts, and melanocytes. A key observation is that this compound, when in contact with the skin's enzymatic systems, is thought to dissociate into its constituent molecules: L-arginine and ferulic acid. google.com This dissociation allows for the individual and potentially synergistic effects of both components.
In studies on these skin cell models, this compound has been shown to play a role in cellular maintenance and protection. One of the notable effects is the improvement of proteasome activity. google.com The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins. By enhancing its activity, this compound helps in the removal of non-hydrolyzed oxidized proteins, a process that can be compromised during cellular aging. google.com This effect is observed as a reduction in the levels of these damaged proteins in keratinocytes, fibroblasts, and melanocytes. google.com
Furthermore, this compound has demonstrated the ability to significantly reduce the production and accumulation of glycated proteins in these cells. google.com Protein glycation is a non-enzymatic reaction between proteins and sugars that can impair protein function and contribute to the aging process. By mitigating this, this compound supports the maintenance of a healthier cellular environment. The reduction in glycated proteins also contributes to improved proteasome activity, creating a positive feedback loop for cellular health. google.com
The compound is also noted for its antioxidant properties, with ferulic acid being a known antioxidant capable of absorbing UV rays. google.comresearchgate.net The complexation with arginine is suggested to enhance the stability and bioavailability of arginine in the tissue when applied topically. google.com L-arginine itself is known to have regenerative effects on skin cells. google.com
Table 1: Summary of In Vitro Effects of this compound on Human Skin Cells
| Cell Type | Key Findings | References |
|---|
Immune Cells (e.g., Macrophages, Lymphocytes)
Direct research on the effects of this compound on immune cells such as macrophages and lymphocytes is limited in the available scientific literature. However, the biological activities of its components, L-arginine and ferulic acid, on these cells are well-documented.
L-arginine is a critical amino acid for the proper functioning of the immune system. In macrophages, L-arginine is a substrate for two competing enzymes: inducible nitric oxide synthase (iNOS) and arginase. frontiersin.orgnih.gov The iNOS pathway leads to the production of nitric oxide (NO), a molecule with cytotoxic activity against pathogens and tumor cells. frontiersin.org Conversely, the arginase pathway converts L-arginine to ornithine and urea (B33335), with ornithine being a precursor for polyamines that can promote cell proliferation. frontiersin.orgnih.gov The balance between these two pathways is crucial in modulating the macrophage's pro-inflammatory or anti-inflammatory phenotype. frontiersin.org
For lymphocytes, L-arginine availability is essential for cell-cycle progression and proliferation. nih.govnih.gov Depletion of L-arginine can arrest T-lymphocytes in the G0-G1 phase of the cell cycle, impairing their ability to mount an effective immune response. nih.govnih.gov
Ferulic acid has been noted for its anti-inflammatory and antioxidant properties, which can indirectly influence immune cell function by modulating the inflammatory environment. researchgate.net
Given that this compound delivers both L-arginine and ferulic acid, it is plausible that it could influence immune cell function by providing the necessary substrate for L-arginine-dependent pathways while simultaneously exerting the antioxidant and anti-inflammatory effects of ferulic acid. However, without direct studies, these remain theoretical considerations.
Neuronal Cell Cultures
There is a lack of direct experimental data on the effects of this compound in neuronal cell cultures. The potential neuroprotective effects are inferred from the known properties of its individual components.
L-arginine plays a multifaceted role in the nervous system. It is the precursor to nitric oxide (NO), a key signaling molecule in neurotransmission and synaptic plasticity. nih.gov Furthermore, studies on adult neural stem cells have shown that L-arginine homeostasis is important for their activation and subsequent neurogenesis. nih.gov
Ferulic acid and its derivatives, such as ethyl ferulate and sodium ferulate, have been extensively studied for their neuroprotective properties in various neuronal cell culture models. scirp.orgresearchgate.net These compounds have demonstrated the ability to protect neurons against oxidative stress and neurotoxicity induced by various agents, including amyloid-β peptide. researchgate.net For instance, sodium ferulate has been shown to promote the proliferation and differentiation of PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, into neuronal-like cells. scirp.org Ethyl ferulate has been found to induce the expression of the neuroprotective enzyme heme oxygenase-1 (HO-1) in rat neurons, protecting them against oxidative stress. researchgate.net
The combination of L-arginine's role in neurogenesis and neurotransmission with the established antioxidant and neuroprotective effects of ferulic acid suggests a potential benefit of this compound for neuronal health, though this requires direct experimental validation.
Studies on Muscle Cell Models
In vitro studies using C2C12 myotubes, a mouse myoblast cell line, have shown that L-arginine can promote myogenic differentiation and myotube formation. nih.govnih.gov It has been observed to elevate the expression of slow-fiber genes and mitochondrial genes. nih.gov The mechanism appears to involve the activation of the mTOR signaling pathway, which is crucial for muscle protein synthesis and growth. nih.gov L-arginine has also been shown to increase the cytoplasmic calcium concentration, which is a key signal in myogenic differentiation. nih.gov
Ferulic acid has also been investigated in the context of muscle physiology, though primarily in in vivo models which are outside the scope of this section. mdpi.com
Based on the demonstrated effects of L-arginine on muscle cell differentiation and proliferation, it can be hypothesized that this compound, by providing a source of L-arginine, could positively influence these processes.
Ex Vivo Tissue Culture Experiments
Ex vivo studies, which involve the culture of intact tissue, offer a model that more closely resembles the in vivo environment compared to cell line cultures.
Organotypic Slice Cultures
Currently, there are no published studies specifically investigating the effects of this compound in organotypic slice cultures of any tissue type. Organotypic cultures, such as those of the brain or skin, maintain the three-dimensional architecture and cell-cell interactions of the original tissue, making them valuable tools for research. ub.edunih.govnih.gov Future studies using organotypic brain slices could provide valuable insights into the potential neuroprotective effects of this compound in a more physiologically relevant context. ub.edunih.gov Similarly, ex vivo skin models could be used to further elucidate the compound's effects on skin health and repair. nih.govnih.gov
Tissue Explant Models
Research utilizing tissue explant models, specifically human skin cells, has explored the effects of this compound, often in combination with other active ingredients.
A key area of investigation has been the compound's impact on proteasome activity. The proteasome is a critical cellular complex responsible for degrading damaged or unnecessary proteins, a process essential for maintaining cellular health (proteostasis). Its function is known to decline with age. In one study, an active ingredient containing 0.5% this compound combined with 99.5% of a stressed microalga extract was applied to ex vivo human keratinocyte models. The study reported that this combination improved proteasome activity, observed as a reduction in non-hydrolyzed oxidized proteins by 10% to 25%. google.com
The model used keratinocytes from donors of different ages and subjected them to UVB irradiation to induce stress and mimic damage that impairs proteasome function. google.com It was also noted that this compound treatment could lead to a 50% reduction in glycated proteins, which are proteins that have been damaged by sugar molecules and contribute to cellular aging. google.com This reduction in glycation is suggested to further improve proteasome activity. google.com
These studies on skin explant models primarily position this compound as a compound of interest for dermatological applications, focusing on its potential to combat cellular aging by modulating protein-degradation pathways.
Table 1: Summary of this compound Studies on Tissue Explant Models
| Model System | Investigated Effect | Key Finding | Source |
| Human Keratinocytes (ex vivo) | Proteasome activity | Combination with microalga extract reduced non-hydrolyzed oxidized proteins by 10-25%. | google.com |
| Human Keratinocytes (ex vivo) | Protein glycation | Treatment with this compound resulted in a 50% reduction in glycated proteins. | google.com |
In Vivo Studies in Animal Models
The in vivo effects of this compound have been evaluated in several animal models, primarily focusing on its topical application for skin-related conditions.
This compound has demonstrated anti-inflammatory properties in animal models. myskinrecipes.com One review article cites a study published in the Journal of Dermatological Treatment showing that a topical formulation containing this compound was effective in reducing inflammation in animal models. myskinrecipes.com This anti-inflammatory action is a noted benefit, contributing to its potential in dermatological applications. myskinrecipes.comcosingredients.com The underlying mechanism is partly attributed to the antioxidant nature of the ferulic acid component, which becomes available upon the breakdown of the this compound complex by skin enzymes. google.com
The potential of this compound to aid in tissue repair has been investigated, particularly in the context of wound healing. A review points to research demonstrating that a topical formulation with this compound was effective in promoting wound healing in animal models. myskinrecipes.com The regenerative effect is linked to the L-arginine component, which is known to be involved in tissue repair processes. google.com
Based on the available scientific literature, there are no specific studies investigating the effects of the compound this compound in animal models of neurodegeneration or cognitive function, such as murine models of Alzheimer's Disease. While the individual components, L-arginine and ferulic acid, have been studied in these contexts, research on the combined salt is absent in this area.
Specific pharmacokinetic and biodistribution studies detailing the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical species have not been identified in the reviewed literature. However, it has been proposed that the formation of the this compound complex improves the stability of L-arginine, which can be unstable on its own. google.com This complex is suggested to dissociate upon contact with the skin's enzymatic systems, releasing arginine and ferulic acid. google.com This mechanism is claimed to lead to an increased bioavailability of arginine in the tissue, particularly when applied topically. google.com
Table 2: Summary of this compound In Vivo Findings in Animal Models
| Model Type | Application | Investigated Effect | Reported Outcome | Source |
| Animal Models | Topical | Inflammation | Reduction in inflammation observed. | myskinrecipes.com |
| Animal Models | Topical | Wound Healing | Enhancement of wound healing reported. | myskinrecipes.com |
Neurodegeneration and Cognitive Function Models (e.g., Murine AD Models)
Studies in Non-Mammalian Biological Systems (e.g., Plant, Invertebrate Models)
There is no available data from the searched sources regarding the study of this compound in non-mammalian biological systems such as plant or invertebrate models. Research has focused exclusively on mammalian, primarily skin-related, models.
Advanced Analytical and Quantification Methodologies
Chromatographic Techniques for Arginine Ferulate Analysis
Chromatography is the cornerstone for the separation and quantification of this compound. The choice of technique depends on the analytical objective, matrix complexity, and required sensitivity.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of both arginine and ferulic acid, and by extension, this compound. Its robustness and versatility make it suitable for routine quality control.
Developing a reliable HPLC method for this compound quantification involves a systematic process to ensure the method is accurate, precise, and specific. The validation is typically performed following International Conference on Harmonisation (ICH) guidelines. researchgate.net
The process begins with selecting an appropriate stationary phase (column) and mobile phase. For this compound, this would likely involve a method capable of retaining and separating the highly polar, basic arginine and the less polar, acidic ferulic acid. A key challenge in developing methods for arginine is its lack of a strong chromophore, making UV detection less sensitive compared to other compounds. However, the ferulate component possesses a strong UV absorbance, allowing for sensitive detection around 232 nm, 268 nm, or 320 nm, which can be used to quantify the salt. researchgate.net
Method validation confirms that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. For instance, a method for ferulic acid was found to be linear in the range of 10 to 100 μg/mL. researchgate.net
Accuracy: The closeness of the test results to the true value, often assessed through recovery studies. For ferulic acid and N-acetylcysteine, recoveries between 97-103% confirm the non-interference of formulation excipients. orientjchem.org
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses. Precision values for ferulic acid have been reported with an RSD of less than 2.0%. researchgate.net
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively. For arginine, an LOD of 0.066 µg/mL and an LOQ of 0.22 µg/mL have been established in a specific HPLC method. For ferulic acid, an LOD of 102 ng/mL and an LOQ of 310 ng/mL have been reported. researchgate.net
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijirt.org
| Validation Parameter | Typical Finding for Arginine Analysis | Typical Finding for Ferulic Acid Analysis | Reference |
|---|---|---|---|
| Linearity Range | LOQ level to 150% of analyte concentration | 10 - 100 μg/mL | researchgate.net |
| Accuracy (% Recovery) | 99.66% - 100.37% | ~100% (RSD < 2%) | researchgate.netresearchgate.net |
| Precision (% RSD) | < 2.5% | < 2.0% | researchgate.netresearchgate.net |
| LOD | 0.066 µg/mL | 102 ng/mL | researchgate.net |
| LOQ | 0.22 µg/mL | 310 ng/mL | researchgate.net |
Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography. For this compound, an RP-HPLC method would typically use a non-polar stationary phase (like C8 or C18) and a polar mobile phase. orientjchem.orgijirt.org
The separation of ferulic acid is straightforward on a C18 column using a mobile phase of acidified water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net However, arginine, being very polar, is poorly retained on standard RP columns. To overcome this, several strategies are employed:
Ion-Pairing Chromatography: An ion-pairing reagent, such as octane (B31449) sulphonic acid, is added to the mobile phase. ijirt.org This reagent forms a neutral ion pair with the positively charged arginine molecule, increasing its hydrophobicity and retention on the RP column.
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica) and a mobile phase with a high concentration of organic solvent. It is well-suited for the retention and separation of highly polar compounds like arginine.
A simultaneous analysis of arginine and ferulic acid would require careful optimization of the mobile phase pH and composition to achieve adequate retention and resolution for both the basic and acidic components. For example, a method for L-Arginine used an Inertsil C8 column with a mobile phase of phosphate (B84403) buffer (pH 3.5) containing octane sulphonic acid, and acetonitrile. ijirt.org A method for ferulic acid used a C18 column with a mobile phase of phosphate buffer and methanol. researchgate.net
| Analyte | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| L-Arginine | Inertsil C8 (250 x 4.6 mm, 5 µm) | Phosphate buffer (pH 3.5) with octane sulphonic acid and Acetonitrile (920:80) | 215 nm | ijirt.org |
| L-Arginine & N-Acetylcysteine | Waters Xterra Rp8 (150 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 4.5) and Methanol (90:10 v/v) | 248 nm | orientjchem.org |
| Ferulic Acid & Nicotinamide (B372718) | C18 (150 x 4.6 mm, 5 µm) | Phosphate buffer (20 mM) and Methanol (75:25) | 268 nm | researchgate.net |
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher efficiency, resolution, and speed compared to conventional HPLC. researchgate.net Methods can often be transferred from HPLC to UHPLC, with adjustments to flow rate and injection volume calculated based on column dimensions to preserve the separation. researchgate.net
For the analysis of this compound, a UHPLC method would offer faster run times and improved sensitivity, which is particularly beneficial for detecting the weakly absorbing arginine. Studies have shown successful quantification of arginine and ferulic acid using UHPLC systems, often coupled with mass spectrometry for enhanced specificity. researchgate.netmdpi.comnih.gov A UHPLC method for ferulic acid and nicotinamide used a BEH C18 column (50 x 2.1 mm, 1.7 µm) and was shown to be selective, linear, precise, and accurate. researchgate.net
High-Performance Anion-Exchange Chromatography (HPAEC) separates molecules based on their net negative charge through electrostatic interactions with a positively charged stationary phase. umbc.edunih.gov This technique is particularly well-suited for the analysis of the ferulate component of this compound. At a neutral or alkaline pH, ferulic acid is deprotonated, carrying a negative charge, allowing it to bind to an anion-exchange column. Elution is typically achieved by increasing the concentration of a competing anion (e.g., chloride or acetate) in the mobile phase, using a salt gradient.
While HPAEC is highly effective for anions like ferulate, the positively charged arginine cation would not be retained and would elute in the void volume. Therefore, HPAEC is an excellent choice for the selective quantification of ferulate in complex sample matrices where other components might interfere with RP-HPLC analysis. The technique is widely used for analyzing charged molecules like carbohydrates and can be applied to organic acids. thermofisher.comresearchgate.net
Method Development and Validation for Quantification
Ultra-High Performance Liquid Chromatography (UHPLC)
Mass Spectrometry (MS) Techniques for Identification and Quantification
Mass Spectrometry (MS) is a powerful detection technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic system like HPLC or UHPLC (LC-MS), it provides exceptional selectivity and sensitivity for both identification and quantification. mdpi.comnih.gov
For this compound, LC-MS would allow for the unambiguous identification of both arginine and ferulic acid based on their precise molecular masses. Quantification is often performed using tandem mass spectrometry (MS/MS). In this mode, a specific precursor ion (e.g., the molecular ion of arginine or ferulic acid) is selected and fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and enhances sensitivity and specificity. nih.gov
LC-MS/MS methods have been developed for the highly sensitive quantification of arginine and its derivatives in biological fluids like plasma. nih.govresearchgate.net For instance, an HPLC-MS/MS method for arginine uses a silica (B1680970) column with detection in MRM mode, monitoring the transition from m/z 175 to m/z 70 for arginine. nih.gov Similarly, UHPLC-MS/MS methods are used to determine ferulic acid in various samples. radanal.cz This approach is the gold standard for trace-level quantification and for confirming the identity of the analytes in complex mixtures.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | Reference |
|---|---|---|---|---|---|
| Arginine | Positive ESI | 175 | 70 | 13C6-Arginine (m/z 181 → 74) | nih.gov |
| ADMA/SDMA* | Positive ESI | 203 | 70 | ADMA-d7 (m/z 210 → 77) | nih.gov |
*Asymmetric dimethylarginine (ADMA) and symmetric dimethylarginine (SDMA) are related compounds often analyzed alongside arginine.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection power of mass spectrometry.
For the analysis of this compound, a reversed-phase LC method would likely be the initial approach. The compound, being a salt, will dissociate in solution into arginine and ferulate ions. The chromatographic conditions would need to be optimized to achieve retention and separation of both moieties, as well as the intact salt if it exists in solution under the chosen mobile phase conditions. A C18 or a C8 column could be employed, with a mobile phase consisting of an aqueous component (such as water with a small percentage of formic acid to aid in ionization) and an organic modifier like acetonitrile or methanol. mtc-usa.com A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable to elute both the polar arginine and the more hydrophobic ferulic acid within a reasonable timeframe.
The mass spectrometer, coupled to the LC system, would be operated in electrospray ionization (ESI) mode, which is ideal for polar molecules. Both positive and negative ion modes would be valuable. In positive ion mode, arginine would be detected as its protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 175.119. nih.gov In negative ion mode, ferulic acid would be detected as its deprotonated molecule [M-H]⁻ at an m/z of 193.050. The intact this compound has a molecular weight of 368.38 g/mol , and while it may be observed in the gas phase, the analysis of its individual components is more common and often more practical for quantification. nih.gov
A typical LC-MS method for the analysis of arginine in plasma involves protein precipitation followed by injection onto the LC-MS system. criver.comunizg.hr A similar sample preparation could be envisioned for the analysis of this compound in biological matrices.
Tandem Mass Spectrometry (MS/MS) and Multiple-Reaction Monitoring (MRM)
For highly selective and sensitive quantification, tandem mass spectrometry (MS/MS) is the method of choice. The multiple-reaction monitoring (MRM) scan mode, a specific MS/MS technique, provides exceptional specificity by monitoring a specific precursor ion to product ion transition. criver.com
To develop an MRM method for this compound, one would first determine the precursor ions for arginine and ferulic acid. As established, these would be m/z 175.1 for arginine in positive mode and m/z 193.0 for ferulic acid in negative mode. These precursor ions are then fragmented in the collision cell of the mass spectrometer, and specific product ions are monitored.
For arginine, a common and abundant product ion resulting from the fragmentation of the m/z 175.1 precursor is m/z 70.1. criver.com Therefore, the MRM transition for arginine would be 175.1 → 70.1. For ferulic acid, fragmentation of the m/z 193.0 precursor could yield product ions such as m/z 178.0 (loss of a methyl group) or m/z 134.0 (further fragmentation). The selection of the most intense and specific transition is a key part of method development.
The table below outlines proposed MRM transitions for the quantification of the components of this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| L-Arginine | 175.1 | 70.1 | Positive ESI |
| Ferulic Acid | 193.0 | 178.0 | Negative ESI |
| Ferulic Acid | 193.0 | 134.0 | Negative ESI |
This table presents proposed MRM transitions based on known fragmentation patterns. Optimal transitions would need to be confirmed experimentally.
The use of stable isotope-labeled internal standards, such as ¹³C₆-arginine, is crucial for accurate quantification with MRM, as it corrects for matrix effects and variations in instrument response. criver.com
Spectrophotometric and Colorimetric Assays
Spectrophotometric and colorimetric methods offer a simpler and more accessible alternative for quantification, although they may lack the specificity of mass spectrometric techniques. These methods are based on the measurement of light absorption by the analyte after a chemical reaction that produces a colored product.
For the ferulic acid component, its inherent UV absorbance can be used for direct spectrophotometric quantification. Ferulic acid exhibits a characteristic UV spectrum due to its phenolic ring and conjugated double bond, with an absorption maximum that can be utilized for quantification. rsc.org
For the arginine component, a well-known colorimetric method is the Sakaguchi reaction. google.com This reaction is specific for guanidinium (B1211019) compounds and involves the reaction of arginine with α-naphthol and an oxidizing agent like sodium hypobromite (B1234621) in an alkaline medium to produce a red-colored product with an absorbance maximum around 500-520 nm. While sensitive, the specificity of this reaction would need to be considered, as other guanidino compounds could interfere.
A patent for a cosmetic ingredient containing this compound mentions a spectrophotometric assay at 595 nm, but this is an indirect measurement of cell viability and not a direct quantification of the compound itself. mdpi.com
The development of a specific spectrophotometric assay for this compound would likely involve derivatization of either the arginine or ferulic acid moiety to produce a unique chromophore.
Electrophoretic Methods (e.g., Capillary Electrophoresis)
Capillary electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an electric field. It is well-suited for the analysis of charged molecules like arginine and ferulate. nih.gov
A CE method for this compound would involve dissolving the sample in a background electrolyte (BGE) and applying a high voltage across a narrow-bore fused-silica capillary. Arginine, being positively charged at low pH, would migrate towards the cathode, while ferulate, being negatively charged, would migrate towards the anode. The separation of the two components would be achievable by controlling the pH of the BGE and potentially using additives like ionic liquids to modify the separation selectivity. nih.gov
Detection in CE is typically performed by UV-Vis absorbance. A new CE method for the simultaneous determination of arginine and citrulline in human plasma utilized UV detection at 190 nm. nih.gov A similar approach could be adapted for this compound, with the detection wavelength optimized for both arginine and ferulic acid. Coupling CE to a mass spectrometer (CE-MS) would provide even greater specificity and sensitivity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation and confirmation of chemical compounds. For this compound, NMR would be used to verify the presence and integrity of both the arginine and ferulic acid components and to study their interaction.
¹H NMR and ¹³C NMR spectra would provide detailed information about the chemical environment of each proton and carbon atom in the molecule. The characteristic signals for the aromatic protons and the vinyl protons of ferulic acid, as well as the signals for the amino acid backbone and the guanidinium group of arginine, would be expected. mdpi.com
Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and carbons, confirming the structure of each component. NOESY (Nuclear Overhauser Effect Spectroscopy) could provide insights into the spatial proximity of protons from the arginine and ferulic acid moieties, which could help to understand how they associate in solution. Solid-state NMR could also be a valuable tool for characterizing the compound in its crystalline form. acs.orgscience.gov
Application of Chemometric Tools in Analytical Method Development
Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the context of analyzing this compound, chemometrics can be applied in several ways.
During the development of chromatographic methods (LC or CE), chemometric approaches like experimental design (e.g., central composite design or Box-Behnken design) can be used to efficiently optimize separation parameters such as mobile phase composition, pH, and temperature. This reduces the number of experiments required while providing a comprehensive understanding of the factors affecting the separation.
For the analysis of complex samples containing this compound and other compounds, chemometric tools like Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be used to analyze spectral data (from MS or NMR) to identify patterns and relationships, potentially discriminating between samples based on their this compound content. google.com These tools are particularly powerful when dealing with large datasets generated by modern analytical instruments.
Interactions with Other Biological Compounds and Extracts
Synergistic Effects with Microalgae Extracts on Proteasome Activity
A significant synergistic interaction has been observed between arginine ferulate and extracts from certain microalgae, specifically concerning the proteasome system, which is essential for cellular protein quality control.
A combination of this compound and a lipid extract from the microalga Scenedesmus obliquus (a species found in the Sahel desert) has been shown to synergistically improve proteasome activity. google.comulprospector.com This combination leads to a more significant reduction in the level of non-hydrolyzed oxidized proteins in skin cells, such as fibroblasts and keratinocytes, compared to the microalgae extract alone. google.com The observed improvement in proteasome activity, which can be quantified by a 10% to 25% reduction in these damaged proteins, is crucial for combating cellular aging. google.com Furthermore, this specific combination has been found to stimulate the production of thioredoxin, another key component of the cellular antioxidant defense system. google.com The synergy between this compound and the microalgae extract provides a dual-action benefit: the ferulic acid component offers direct antioxidant protection, while the combination enhances the cell's own machinery for removing damaged proteins. google.com
Table 1: Effects of this compound in Combination with Scenedesmus obliquus Extract
| Cellular Target | Observed Effect of Combination | Reference |
| Proteasome Activity | Enhanced elimination of oxidized proteins (10-25% improvement) | google.com |
| Thioredoxin Production | Synergistic stimulation | google.com |
| Glycated Proteins | Substantial reduction in production and accumulation | google.com |
Combinatorial Effects with Other Antioxidant or Anti-inflammatory Agents
The ferulic acid component of this compound is a potent antioxidant that can work in concert with other antioxidant and anti-inflammatory agents to provide enhanced protective effects.
Ferulic acid is well-known for its ability to stabilize and enhance the efficacy of other antioxidants, particularly vitamins C (L-ascorbic acid) and E (alpha-tocopherol). nih.govclevelandclinic.orgletsmakebeauty.com Studies have demonstrated that incorporating ferulic acid into a solution with vitamins C and E can double the photoprotection offered to the skin against solar-simulated radiation. nih.govconsensus.app This synergistic combination not only improves the chemical stability of the vitamins but also provides more robust protection against oxidative stress, which is a key factor in photoaging and skin damage. nih.govletsmakebeauty.com While these studies focus on ferulic acid itself, the findings strongly suggest that this compound would contribute to similar synergistic antioxidant effects.
L-arginine, the other component of the salt, also possesses anti-inflammatory properties. scielo.brcsic.es It can help reduce inflammatory reactions by suppressing the generation of inflammatory mediators. scielo.br Combining this compound with other anti-inflammatory compounds could therefore lead to a more potent and comprehensive anti-inflammatory response. mdpi.com
Interactions with Amino Acid Metabolism and Transporters
The L-arginine moiety of this compound is a crucial substrate in numerous metabolic pathways, and its availability is controlled by specific cellular transporters.
L-arginine is transported into cells primarily by the cationic amino acid transporter (CAT) family of proteins (encoded by SLC7 genes). nih.govmdpi.comembopress.org Once inside the cell, L-arginine serves as a precursor for the synthesis of several important molecules, including nitric oxide (NO), polyamines, proline, and creatine. nih.govfrontiersin.org The metabolic fate of L-arginine is highly regulated and depends on the specific needs of the cell and the influence of external stimuli. nih.gov For instance, inflammatory mediators can direct L-arginine metabolism towards the production of NO, which has anti-proliferative effects, while growth factors can channel it towards the synthesis of polyamines that stimulate cell growth. nih.gov
The dissociation of this compound within a biological system increases the bioavailability of L-arginine, making it available for these metabolic processes. google.com The uptake of L-arginine is a critical regulatory point. Different transporters, such as CAT1 and CAT2, are expressed in various tissues and can be induced by different types of stress, ensuring that cells can acquire arginine to meet metabolic demands. mdpi.comnih.gov Therefore, this compound interacts with amino acid metabolism by supplying the key substrate, L-arginine, which is then managed by a complex system of transporters and enzymes to regulate fundamental cellular processes. nih.govembopress.orgfrontiersin.org
Future Research Trajectories and Methodological Innovations
Elucidation of Unexplored Signaling Pathways and Downstream Targets
Future research should prioritize the comprehensive mapping of the signaling cascades modulated by arginine ferulate. While the individual components are known to influence several pathways, their interaction within the unified compound is a significant knowledge gap. L-arginine is a well-known substrate for nitric oxide synthase (NOS), playing a critical role in the production of nitric oxide (NO), a key signaling molecule. imrpress.com Studies on L-arginine have pointed to its influence on key proliferation and survival pathways such as PI3K/Akt and MAPK. e-jlc.org Separately, sodium ferulate, the salt of ferulic acid, has been shown to inhibit angiotensin II-induced cardiomyocyte hypertrophy by activating the eNOS/NO/cGMP pathway and inhibiting the Protein Kinase C (PKC) and MAPK signaling pathways. researchgate.netnih.gov
A crucial future trajectory is to investigate whether this compound exhibits synergistic or unique modulatory effects on these pathways. For instance, does the compound lead to a more potent or sustained activation of the eNOS/NO/cGMP pathway than either component alone? Research should also extend to unexplored territories, such as the compound's effect on inflammatory signaling pathways like the NF-κB pathway and pathways related to cellular stress responses, including the Nrf2 antioxidant response element. Identifying the downstream molecular targets of these pathways, such as specific kinases, phosphatases, and transcription factors, will be essential for a complete mechanistic understanding.
Table 1: Potential Signaling Pathways for Future Investigation
| Pathway Category | Specific Pathway | Known Association (Components) | Potential Research Focus for this compound |
|---|---|---|---|
| Vasodilation & Cellular Signaling | eNOS/NO/cGMP | L-arginine is a substrate for eNOS; Sodium ferulate enhances this pathway. imrpress.comresearchgate.net | Quantify synergistic effects on NO production and cGMP levels. |
| Cell Proliferation & Survival | PI3K/Akt/mTOR | L-arginine and ferulic acid have been shown to modulate this pathway. e-jlc.orgresearchgate.net | Investigate the net effect on cell growth, proliferation, and apoptosis in various cell types. |
| MAPK/ERK | L-arginine and sodium ferulate both interact with this pathway. e-jlc.orgfrontiersin.org | Determine the specific effects on ERK1/2 and other MAPK family members. | |
| Inflammation | NF-κB | Ferulic acid is known to have anti-inflammatory properties. researchgate.net | Elucidate the impact on the activation of NF-κB and the expression of pro-inflammatory cytokines. |
| Oxidative Stress Response | Nrf2-ARE | Ferulic acid is a known antioxidant. researchgate.net | Examine the ability to activate the Nrf2 pathway and upregulate antioxidant enzyme expression. |
Investigation of Gene Expression Regulation via Transcriptomic and Proteomic Analyses
To build a comprehensive picture of this compound's cellular impact, high-throughput transcriptomic (RNA-Seq) and proteomic (mass spectrometry) analyses are indispensable. Studies on L-arginine have demonstrated its capacity to regulate the global gene expression related to nutrient metabolism, protein synthesis, and immune responses. imrpress.com Furthermore, arginine methylation is a significant post-translational modification that affects RNA splicing and transcription. biorxiv.orgnih.gov
Future studies should apply these "omics" technologies to systematically identify genes and proteins that are differentially expressed in response to this compound treatment in relevant cell or tissue models. This approach can reveal novel biological processes affected by the compound. For example, transcriptomic analysis could uncover its influence on genes involved in extracellular matrix remodeling or cell adhesion. Proteomic analysis, particularly phosphoproteomics, could identify specific kinases and downstream substrates modulated by this compound, complementing the signaling pathway studies. Integrating these datasets will provide a powerful, unbiased view of the compound's mechanism of action.
Development of Advanced Delivery Systems for Targeted Action in Preclinical Models
A significant hurdle for many bioactive compounds is achieving effective delivery and bioavailability at the target site. Future research must include the development and evaluation of advanced delivery systems for this compound. While this compound itself is reported to increase the stability and bioavailability of arginine, targeted delivery could further enhance its efficacy. google.com
Drawing inspiration from research on related molecules, where albumin nanoparticles have been used to deliver sodium ferulate and liposomes for resveratrol (B1683913) ferulate, similar strategies can be adapted. researchgate.netgoogle.com The design of this compound-loaded nanocarriers, such as liposomes, polymeric nanoparticles, or hydrogels, could offer controlled release profiles and enable tissue-specific targeting in preclinical animal models. For instance, functionalizing nanoparticles with ligands that bind to receptors overexpressed in diseased tissues could concentrate the compound's action, maximizing therapeutic benefit. Research on functional L-arginine derivatives for intracellular protein delivery further suggests the potential for creating sophisticated, cell-penetrating formulations. mdpi.com
Comparative Efficacy Studies with Related Bioactive Compounds
To establish the unique value of this compound, it is essential to conduct rigorous comparative efficacy studies. These studies should benchmark its performance against its individual constituents, L-arginine and ferulic acid, as well as other well-established bioactive compounds with similar functional profiles. For example, the analgesic effect of ferulic acid has been compared to that of acetylsalicylic acid. dergipark.org.tr A study on cardiomyocyte hypertrophy directly compared the effects of sodium ferulate and L-arginine. nih.gov
Future preclinical studies should be designed to directly compare this compound with these compounds in validated models of disease. Key metrics for comparison would include antioxidant capacity, anti-inflammatory effects, and specific markers of bioactivity relevant to the disease model. Such studies will clarify whether this compound offers synergistic advantages over a simple combination of its components or provides superior efficacy compared to other natural antioxidants.
Table 2: Framework for Comparative Efficacy Studies
| Compound | Class | Known Bioactivity | Rationale for Comparison |
|---|---|---|---|
| This compound | Salt/Complex | Antioxidant, potential anti-inflammatory. google.commyskinrecipes.com | Test compound. |
| L-Arginine | Amino Acid | NO precursor, cell signaling. imrpress.com | Determine if the complex is superior to the amino acid alone. |
| Ferulic Acid | Phenolic Acid | Antioxidant, anti-inflammatory. researchgate.netresearchgate.net | Determine if the complex is superior to the phenolic acid alone. |
| Acetylsalicylic Acid | NSAID | Anti-inflammatory, analgesic. dergipark.org.tr | Benchmark against a standard anti-inflammatory drug. |
| γ-Oryzanol | Ferulic Acid Ester | Antioxidant, lipid-lowering. mdpi.com | Compare with a naturally occurring bound form of ferulic acid. |
| Protocatechuic Acid | Phenolic Acid | Antioxidant. scielo.org.mx | Compare with another natural phenolic antioxidant. |
Refinement of In Vitro and In Vivo Modeling for Mechanistic Insights
Gaining deeper mechanistic insights into this compound's action requires the use and refinement of sophisticated biological models. Current research on its components has utilized a range of models, from in vitro cardiomyocyte cultures to in vivo models of nociception. researchgate.netresearchgate.netdergipark.org.tr While valuable, future research should move towards models that more accurately recapitulate human physiology and disease complexity.
This includes the adoption of three-dimensional (3D) cell culture systems, such as spheroids and organoids, which better mimic cell-cell interactions and tissue architecture. Organ-on-a-chip platforms could be employed to study the effects of this compound on specific organ functions and under physiologically relevant flow conditions. For in vivo studies, the use of transgenic or knockout animal models for specific diseases (e.g., models of neurodegeneration or cardiovascular disease) would allow for a more precise investigation of the compound's therapeutic effects and its interaction with specific genetic pathways.
Exploration of Novel Synthetic Routes and Scalability for Research Applications
To support expanded preclinical and potentially future clinical research, the development of efficient and scalable synthetic routes for producing high-purity this compound is critical. A current patented method involves the prolonged mixing of arginine and ferulic acid powders. google.com While straightforward, this solid-state method may have limitations in terms of reaction speed, homogeneity, and scalability.
Future research should explore alternative and more advanced synthetic strategies. These could include:
Enzymatic Synthesis: Using enzymes like lipases to catalyze the formation of the salt or an ester linkage in a controlled and environmentally friendly manner.
Green Chemistry Approaches: Employing natural deep eutectic solvents (NADES), some of which can be arginine-based, as reaction media to improve efficiency and sustainability. researchgate.net
Mechanochemistry: Using ball milling to induce the reaction, potentially reducing or eliminating the need for solvents and shortening reaction times.
Flow Chemistry: Developing a continuous flow process for the synthesis, which can offer superior control over reaction parameters, improve consistency, and allow for easier scalability.
Optimizing a scalable synthesis process is a foundational step that will enable the broader scientific community to conduct the detailed investigations outlined above.
Conclusion and Broader Academic Significance
Synthesis of Current Research Findings on Arginine Ferulate Mechanisms
A comprehensive review of the existing, albeit limited, scientific and patent literature reveals that this compound is a compound primarily utilized in the cosmetics industry. Its purported mechanisms of action are largely extrapolated from the well-documented individual properties of its constituent molecules: the amino acid L-arginine and the phenolic compound ferulic acid. The core of its proposed efficacy lies in the synergistic interplay between these two components.
The primary mechanism attributed to this compound is its antioxidant capability. Ferulic acid is a potent antioxidant that can neutralize free radicals and inhibit lipid peroxidation. lelangskincare.comnih.gov The formation of a salt with arginine is suggested to enhance the stability and bioavailability of arginine upon topical application. google.com Research on the combination of amino acids and phenolic compounds has indicated a potential for synergistic antioxidant effects, where the amino acid may enhance the radical-scavenging capacity of the phenolic compound. nih.govbohrium.com
Another key mechanism is its role in skin health and anti-aging. L-arginine is a precursor for the synthesis of nitric oxide (NO), a molecule involved in vasodilation, which can improve blood flow in the skin. lelangskincare.comlelangskincare.com Furthermore, arginine is a direct precursor for the synthesis of proline and polyamines, which are essential for collagen production and cell proliferation, respectively. tga.gov.au This suggests a role in improving skin elasticity and wound healing. myskinrecipes.com Ferulic acid complements this by offering photoprotective effects against UV-induced damage. myskinrecipes.com Patents have claimed that this compound can reduce the formation of glycated proteins, which are implicated in the aging process. google.com
In the context of cardiovascular health, the effects are primarily linked to L-arginine's role as a substrate for endothelial nitric oxide synthase (eNOS), leading to the production of NO. cosingredients.com NO is a critical signaling molecule in the cardiovascular system, promoting vasodilation and thus potentially influencing blood pressure. nih.govcosingredients.com The antioxidant properties of ferulic acid may further support cardiovascular health by reducing oxidative stress, a key factor in endothelial dysfunction. nih.gov
The anti-inflammatory effects of this compound are also inferred from its components. Ferulic acid has been shown to inhibit inflammatory mediators. lelangskincare.com L-arginine's role in inflammation is more complex, but it is known to modulate immune responses. auteur.com
Identification of Knowledge Gaps and Unanswered Research Questions
Despite its use in commercial products, there are significant knowledge gaps in the fundamental scientific understanding of this compound. The most prominent of these is the lack of dedicated, peer-reviewed research on the compound itself.
The primary unanswered questions include:
Comprehensive Physicochemical Characterization: There is a notable absence of published spectroscopic data, such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), specifically for this compound. Such data is essential for unequivocally confirming its structure and purity.
Verification of Synergistic Effects: While the concept of synergy between arginine and ferulic acid is a cornerstone of its marketing, there is a lack of rigorous scientific studies to quantify this effect. It is unclear whether this compound possesses superior antioxidant or anti-inflammatory properties compared to a simple mixture of its components.
Pharmacokinetics and Bioavailability: Claims of increased stability and bioavailability of arginine from the ferulate salt are present in patent literature but lack independent, peer-reviewed pharmacokinetic studies to confirm these assertions. google.com How the compound is absorbed, metabolized, and distributed, particularly in skin, remains to be thoroughly investigated.
Specific Cellular and Molecular Mechanisms: The precise cellular signaling pathways modulated by this compound as a single entity have not been elucidated. Research is needed to determine its specific targets and how it influences gene expression and protein activity in relevant cell types like keratinocytes, fibroblasts, and endothelial cells.
Clinical Efficacy: There is a lack of robust, placebo-controlled clinical trials to substantiate the anti-aging, photoprotective, and other cosmetic claims made about this compound. Existing studies on commercial products containing this ingredient also include numerous other active compounds, making it impossible to isolate the effects of this compound alone. aestheticsjournal.comcosmeticsbusiness.com
Implications for Fundamental Biological Research and Preclinical Development Paradigms
The case of this compound highlights a broader trend in the cosmetics and nutraceutical industries, where compounds are often brought to market based on the theoretical benefits of their components without a thorough scientific investigation of the compound itself. This has several implications for research and development.
For fundamental biological research, this compound presents an opportunity to study the interactions between amino acids and phenolic compounds at a molecular level. Investigating the potential synergistic effects could provide new insights into antioxidant and anti-inflammatory mechanisms. Such research could also explore the role of salt formation in the stability and activity of bioactive compounds.
In terms of preclinical development, the knowledge gaps surrounding this compound underscore the need for a more rigorous, science-driven approach. A paradigm that includes comprehensive physicochemical characterization, in vitro and in vivo studies to confirm mechanisms of action, and well-designed clinical trials would lend greater credibility to the claims made for such compounds.
The following data tables summarize key properties and findings related to the components of this compound, as direct data for the compound is scarce.
Table 1: Physicochemical Properties of this compound and its Constituents
| Property | This compound | L-Arginine | Ferulic Acid |
|---|---|---|---|
| Molecular Formula | C16H24N4O6 chemsrc.com | C6H14N4O2 | C10H10O4 |
| Molecular Weight | 368.39 g/mol chemsrc.com | 174.20 g/mol | 194.18 g/mol |
| CAS Number | 950890-74-1 chemsrc.com | 74-79-3 | 1135-24-6 |
| Appearance | White or almost white crystal zhonglanindustry.com | White crystalline powder | White to off-white powder |
| Melting Point | 159.0-164.0 °C zhonglanindustry.com | ~222 °C (decomposes) | 174 °C |
| pH (in solution) | 6.5-8.0 zhonglanindustry.com | Basic | Acidic |
Table 2: Summary of Reported Biological Activities of L-Arginine and Ferulic Acid
| Biological Activity | L-Arginine | Ferulic Acid | Potential Combined Effect in this compound |
|---|---|---|---|
| Antioxidant | Weak direct antioxidant activity nih.gov | Potent free radical scavenger and inhibitor of lipid peroxidation lelangskincare.comnih.gov | Synergistic antioxidant activity nih.govbohrium.com |
| Anti-inflammatory | Modulates immune responses auteur.com | Inhibits inflammatory mediators lelangskincare.com | Potentially enhanced anti-inflammatory effects |
| Cardiovascular | Precursor to nitric oxide, promoting vasodilation nih.govcosingredients.com | Reduces oxidative stress, may improve endothelial function nih.gov | Improved bioavailability of arginine for NO production, combined with antioxidant protection |
| Skin Health | Promotes collagen synthesis and wound healing tga.gov.au | Photoprotective against UV damage myskinrecipes.com | Enhanced skin repair, hydration, and protection against photoaging google.comlelangskincare.commyskinrecipes.com |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing arginine ferulate?
- Methodological Answer : this compound synthesis typically involves esterification reactions between ferulic acid and arginine, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (≥95%), and mass spectrometry for molecular weight validation . Stability studies under varying pH and temperature conditions should be conducted using accelerated degradation protocols with HPLC monitoring .
Q. How can researchers design experiments to assess the antioxidant efficacy of this compound in lipid-rich systems?
- Methodological Answer : Use lipid peroxidation assays (e.g., thiobarbituric acid reactive substances, TBARS) and radical scavenging tests (DPPH, ORAC) in model systems like fish oil-enriched emulsions. Experimental designs should follow the PICOT framework:
- P opulation: Lipid-rich matrices (e.g., milk, emulsions).
- I ntervention: this compound at varying concentrations.
- C omparison: Controls (e.g., untreated samples, other antioxidants like α-tocopherol).
- O utcome: Oxidative markers (e.g., 1-penten-3-one, carbonyl content).
- T ime: Storage periods (e.g., 13 days at 5°C) .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-logistic curves) to determine IC50 values for antioxidant activity. For time-series data (e.g., oxidative stability over days), apply repeated-measures ANOVA with post-hoc tests (Tukey’s HSD). Report means ± standard deviations (n=3) and ensure p-values are justified per instrument precision .
Advanced Research Questions
Q. How do alkyl chain modifications in ferulate derivatives (e.g., methyl vs. dodecyl ferulate) influence their partitioning behavior and antioxidant efficacy?
- Methodological Answer : Conduct phase-partitioning experiments in emulsions (oil, aqueous, precipitate phases) using HPLC quantification. For example, methyl ferulate (C1) localizes at interfaces, while dodecyl ferulate (C12) resides in the oil phase, altering antioxidant accessibility. Pair these findings with oxidative marker data (e.g., α-tocopherol retention, Figure 6 ) to correlate distribution with efficacy .
Q. What strategies resolve contradictions in literature regarding this compound’s pro-oxidant effects under specific conditions?
- Methodological Answer : Perform systematic reviews to identify confounding variables (e.g., pH, metal ion presence). Replicate conflicting studies with standardized protocols (e.g., ISO 17025 for lab conditions) and use multivariate analysis (PCA) to isolate factors driving pro-oxidant behavior. Reference frameworks like FINER (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. How can researchers model the interaction between this compound and other antioxidants (e.g., tocopherols) in complex matrices?
- Methodological Answer : Use response surface methodology (RSM) to optimize synergistic/antagonistic effects. For example, in fish oil-enriched milk, this compound may displace α-tocopherol at interfaces, altering its degradation kinetics (Figure 9 ). Validate models with experimental data and report confidence intervals .
Q. What advanced techniques quantify this compound’s bioavailability and metabolic fate in vivo?
- Methodological Answer : Employ pharmacokinetic studies using LC-MS/MS to track plasma/tissue concentrations. Compare oral vs. intravenous administration in animal models. For mechanistic insights, use radiolabeled this compound and autoradiography to map distribution. Ensure ethical compliance (IACUC protocols) and reference OECD guidelines .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in this compound studies?
- Methodological Answer : Implement quality-by-design (QbD) principles during synthesis. Use orthogonal analytical methods (e.g., NMR + HPLC) to verify batch consistency. Share raw data and protocols via repositories like Zenodo to enhance reproducibility .
Q. What criteria validate the use of computational models for predicting this compound’s stability?
- Methodological Answer : Validate molecular dynamics simulations against experimental stability data (e.g., Arrhenius plots for thermal degradation). Report root-mean-square deviations (RMSD) and cross-validate with independent datasets .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
